2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Description
The compound “2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C11H9BrN2O2S . It has a molecular weight of 313.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a bromophenyl group and an acetic acid group . The benzimidazole ring is a heterocyclic compound consisting of fused benzene and imidazole rings .Scientific Research Applications
Synthesis of Tetrasubstituted Imidazoles
Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl]ester, have been used as recyclable catalysts for the synthesis of various polysubstituted imidazoles, indicating potential applications in creating compounds similar to 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. These syntheses are conducted under solvent-free conditions, highlighting a move towards more environmentally friendly chemical processes (Tavakoli, Bagherneghad, & Niknam, 2012).
Eco-friendly Synthesis Methods
Brønsted acidic ionic liquids have been employed as catalysts for the efficient and eco-friendly synthesis of trisubstituted-1H-imidazoles, showcasing the compound's relevance in developing sustainable chemical synthesis methods. This approach emphasizes high yields, short reaction times, and the use of non-toxic, recyclable catalysts (Banothu, Gali, Velpula, & Bavantula, 2017).
Corrosion Inhibition
Imidazole derivatives have shown significant potential as corrosion inhibitors for metals, such as mild steel, in acidic environments. Studies demonstrate these compounds can efficiently protect metal surfaces from corrosion, making them valuable in materials science and engineering applications. The effectiveness of these inhibitors is attributed to their adsorption and formation of protective layers on metal surfaces (Krim et al., 2016).
Antimicrobial and Antituberculosis Activity
Newly synthesized imidazole derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial activities. Some of these compounds have shown promising results against various pathogens, including Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial and antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant Properties
Bromophenol derivatives, related to the bromophenyl component of this compound, isolated from marine algae, have demonstrated significant antioxidant activities. These compounds are capable of scavenging free radicals, suggesting their potential use in pharmaceuticals and food preservation (Li, Li, Gloer, & Wang, 2011).
Properties
IUPAC Name |
2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPFTNBRLCVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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